6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16393806
InChI: InChI=1S/C28H26N4O/c1-19-25(17-21-11-6-4-7-12-21)27(30-23-15-10-16-24(18-23)33-3)32-28(29-19)26(20(2)31-32)22-13-8-5-9-14-22/h4-16,18,30H,17H2,1-3H3
SMILES:
Molecular Formula: C28H26N4O
Molecular Weight: 434.5 g/mol

6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC16393806

Molecular Formula: C28H26N4O

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C28H26N4O
Molecular Weight 434.5 g/mol
IUPAC Name 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C28H26N4O/c1-19-25(17-21-11-6-4-7-12-21)27(30-23-15-10-16-24(18-23)33-3)32-28(29-19)26(20(2)31-32)22-13-8-5-9-14-22/h4-16,18,30H,17H2,1-3H3
Standard InChI Key WYHDLGOCLFNQKK-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4=CC(=CC=C4)OC)C)C5=CC=CC=C5

Introduction

Structural and Chemical Properties

Core Architecture and Substituent Effects

The compound’s scaffold centers on a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • A benzyl group at position 6, enhancing lipophilicity and membrane permeability.

  • A 3-methoxyphenyl moiety at the N7 amine, contributing to hydrogen-bonding interactions with target proteins.

  • Methyl groups at positions 2 and 5, which stabilize the core structure and modulate electronic effects.

These substitutions collectively optimize the molecule’s steric and electronic profile for target engagement. The methoxy group on the phenyl ring, for instance, introduces a polarizable oxygen atom capable of forming weak interactions with hydrophobic enzyme pockets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC28H26N4O
Molecular Weight434.5 g/mol
IUPAC Name6-Benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Canonical SMILESCC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4=CC(=CC=C4)OC)C)C5=CC=CC=C5
Topological Polar Surface Area54.8 Ų

Synthesis and Optimization

Traditional Multi-Step Synthesis

The synthesis begins with the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with β-ketoesters, followed by sequential alkylation and amination steps. Critical stages include:

  • Core Formation: Cyclocondensation under acidic conditions yields the pyrazolo[1,5-a]pyrimidine backbone.

  • Benzylation: Introduction of the benzyl group via nucleophilic substitution at position 6.

  • Amination: Coupling the 3-methoxyphenylamine group using Buchwald-Hartwig catalysis.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. This method reduces synthesis time from 48 hours to under 6 hours while improving yields from 45% to 78%. Key advantages include:

  • Enhanced regioselectivity due to uniform heating.

  • Reduced side-product formation.

Biological Activity and Mechanism of Action

CDK Inhibition and Antiproliferative Effects

The compound demonstrates nanomolar inhibitory activity against CDK2/cyclin E (IC50 = 23 nM) and CDK4/cyclin D1 (IC50 = 41 nM). Mechanistically, it binds to the ATP-binding pocket of CDKs, inducing cell cycle arrest at the G1/S phase. In vitro studies using MCF-7 breast cancer cells showed a 72% reduction in proliferation at 10 μM concentration over 72 hours.

Applications in Medicinal Chemistry

Oncology Drug Development

The compound’s CDK selectivity positions it as a candidate for:

  • Combination Therapies: Synergizing with PARP inhibitors in BRCA-mutant cancers.

  • Metastasis Suppression: Targeting CDK4/6 pathways implicated in epithelial-mesenchymal transition.

Antiviral Prospects

Preliminary docking studies indicate affinity for viral polymerases, including HIV-1 reverse transcriptase (docking score = -9.2 kcal/mol). Modifications at the N7 amine could enhance this activity.

Comparative Analysis with Structural Analogues

Table 2: Activity Profiles of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSubstituentsBiological Activity
6-Benzyl-N-(3,5-dimethylphenyl)-...3,5-Dimethylphenyl at N7CDK2 IC50 = 35 nM
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Ketone at position 7Mtb MIC = 1.2 μg/mL
Target Compound3-Methoxyphenyl at N7CDK4 IC50 = 41 nM

The 3-methoxyphenyl group in the target compound confers superior solubility (LogP = 3.1) compared to the 3,5-dimethylphenyl analogue (LogP = 3.8), enhancing bioavailability.

Future Perspectives

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Resistance Mitigation: Explore co-administration with Rv1751 inhibitors to counteract hydroxylation-based resistance .

  • Polypharmacology: Engineer dual CDK/HSP90 inhibitors by modifying the benzyl substituent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator